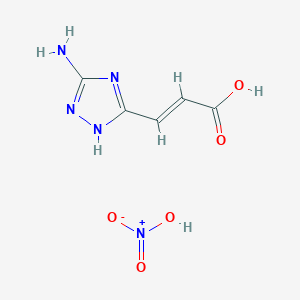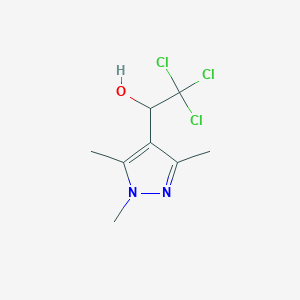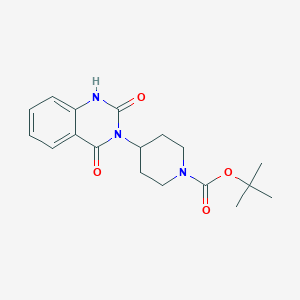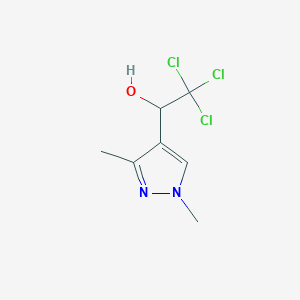
4,6-Dichloro-5-iodopyrimidine
Vue d'ensemble
Description
4,6-Dichloro-5-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 and a molecular weight of 274.87 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4,6-dichloro-5-iodopyrimidine involves the use of 2,2,6,6-tetramethylpiperidine zinc chloride lithium chloride complex in tetrahydrofuran at 25℃ for 0.75 hours, followed by the addition of iodine in tetrahydrofuran for 0.5 hours .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-5-iodopyrimidine consists of a pyrimidine ring with two chlorine atoms and one iodine atom attached to it . The exact mass of the molecule is 273.856140 .Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dichloro-5-iodopyrimidine are not detailed in the search results, it’s known that pyrimidines can participate in a variety of chemical reactions due to the presence of the reactive nitrogen atoms in their ring structure .Physical And Chemical Properties Analysis
4,6-Dichloro-5-iodopyrimidine has a melting point of 134.9-136.5 °C and a predicted boiling point of 313.9±37.0 °C . Its density is predicted to be 2.3±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Process Research
4,6-Dichloro-5-iodopyrimidine is utilized as an intermediate in the synthesis of various compounds. For instance, 4,6-Dichloro-2-methylpyrimidine, related to 4,6-Dichloro-5-iodopyrimidine, is a key intermediate in the creation of the anticancer drug dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate, with chlorination using phosphorus oxychloride (Guo Lei-ming, 2012).
Photolysis Studies
Photolysis of compounds like 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine in solutions like benzene leads to the formation of 5-(2-heteroaryl)- and 5-(phenyl)-pyrimidines. This process provides a convenient route to synthesize these derivatives (D. W. Allen et al., 1977).
Solid-Phase Synthesis
4,6-Dichloro-5-iodopyrimidine derivatives have been employed in the efficient solid-phase synthesis of compounds like olomoucine. This approach is applicable to regiocontrolled synthesis of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).
As a Building Block
This compound has been used as a building block for various significant compounds. For example, its utilization in the synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives via Sonogashira cross-coupling reactions demonstrates its versatility as a chemical precursor (D. Hocková et al., 2004).
Biological Properties
The biological properties of 4,6-Dichloro-5-iodopyrimidine derivatives have also been explored. For instance, 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide production, with varying degrees of effectiveness depending on the substituent at the 5 position (P. Jansa et al., 2014).
Thermochemical Studies
Thermochemical studies of dichloromethylpyrimidine isomers, including 4,6-dichloro-2-methylpyrimidine (a related compound), provide valuable data on the enthalpies of formation and vaporization, contributing to a deeper understanding of their physical properties (P. Szterner et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dichloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZLCOPANWXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718268 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-iodopyrimidine | |
CAS RN |
1137576-38-5 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396389.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)


![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)